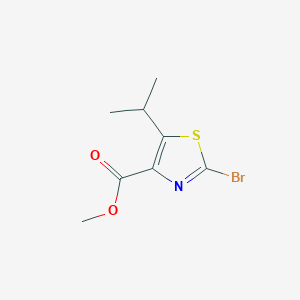

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOIWGWWWPVWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432230 | |

| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-28-0 | |

| Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

Introduction

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent scaffold in a multitude of pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this valuable compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in fundamental organic chemistry principles and is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

This guide will detail a three-stage synthetic sequence, commencing with the construction of the thiazole ring via the Hantzsch thiazole synthesis to yield a 2-amino-thiazole intermediate. This is followed by the diazotization of the amino group and its subsequent substitution with bromine through a Sandmeyer reaction. Each stage is presented with a detailed experimental protocol, mechanistic insights, and considerations for process optimization and safety.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a three-step process starting from readily available commercial reagents. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Part 1: Hantzsch Thiazole Synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate

The initial stage of the synthesis involves the construction of the core thiazole heterocycle using the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-halocarbonyl compound and a thioamide.[1] In this specific pathway, the α-chloroketone, Methyl 2-chloro-3-methyl-2-butenoate, is reacted with thiourea to form the key intermediate, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.

The mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom in the α-chloroketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[2]

Experimental Protocol: Synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate

| Parameter | Value |

| Reactants | Methyl 2-chloro-3-methyl-2-butenoate, Thiourea |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Neutralization with aqueous ammonia, filtration |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloro-3-methyl-2-butenoate (1.0 eq) and ethanol (5 mL per gram of α-chloroketone).

-

Add thiourea (1.1 eq) to the solution and stir the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add aqueous ammonia solution (e.g., 2 M) until the pH of the solution is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate as a pale-yellow solid.[3] The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR.

Part 2 & 3: Diazotization and Sandmeyer Bromination

The second and third stages of the synthesis are often performed in a one-pot manner. The 2-amino group of the thiazole intermediate is first converted to a diazonium salt, which is a versatile intermediate in organic synthesis. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

The subsequent step is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom.[5] This transformation is catalyzed by copper(I) bromide (CuBr).[6][7] The copper(I) salt facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas, which then reacts with the bromide from the copper species to form the final product.[5]

Caption: Key steps in the diazotization and Sandmeyer bromination sequence.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactant | Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |

| Reagents | Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide |

| Solvent | Water, Acetonitrile (optional) |

| Temperature | Diazotization: 0-5 °C; Sandmeyer: 60-70 °C |

| Reaction Time | Diazotization: 30-60 min; Sandmeyer: 1-2 hours |

| Work-up | Extraction with ethyl acetate, column chromatography |

Step-by-Step Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of 48% hydrobromic acid and water at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred thiazole solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the addition is complete, gradually heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain the temperature for 1-2 hours until the gas evolution ceases. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing the Hantzsch thiazole synthesis followed by a diazotization-Sandmeyer sequence, this valuable building block can be obtained from readily available starting materials. The provided protocols, grounded in established chemical principles, offer a reliable foundation for laboratory synthesis. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

-

Khalaf, A. I., et al. (2004). Synthesis and characterization of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E60, o1928-o1929. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

-

Siméon, F., et al. (2005). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 70(23), 9489–9492. [Link]

-

Hassan, S. Y. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2477–2500. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" CAS number 81569-28-0

An In-Depth Technical Guide to Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 81569-28-0), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reaction mechanisms, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Value of a Functionalized Thiazole Core

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This compound emerges as a particularly strategic intermediate. The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, while the ester and isopropyl groups at the 4- and 5-positions, respectively, offer opportunities for further derivatization and influence solubility and steric interactions. This guide will elucidate the methodologies for its synthesis and its subsequent utilization in creating novel chemical entities.

Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 81569-28-0 | [2] |

| Molecular Formula | C₈H₁₀BrNO₂S | [2] |

| Molecular Weight | 264.14 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | AQOIWGWWWPVWHM-UHFFFAOYSA-N | |

| SMILES String | O=C(OC)C1=C(C(C)C)SC(Br)=N1 |

Synthesis Pathway: A Two-Stage Strategic Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence: first, the construction of the thiazole ring to form the 2-amino precursor, followed by a diazotization and bromination reaction. This pathway is reliable and scalable, leveraging well-established, robust chemical transformations.

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

The foundational step is the creation of the substituted 2-aminothiazole ring via the Hantzsch thiazole synthesis.[1][3] This classic method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, in this case, thiourea.[3]

Protocol: Hantzsch Thiazole Synthesis

-

Precursor Formation: A solution is prepared from sodium metal in dry methanol. To this is added methyl chloroacetate and isobutyraldehyde, which react to form the necessary α-halo-β-ketoester intermediate in situ.[4] The use of a strong base like sodium methoxide is critical for deprotonating the α-carbon of the ketoester, facilitating the aldol-type condensation.

-

Thiourea Addition: Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the ketoester.[3]

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbon bearing the halogen, followed by dehydration to yield the aromatic thiazole ring.[3]

-

Workup and Isolation: The reaction is refluxed for several hours, then concentrated. The resulting material is dissolved in an appropriate solvent (e.g., dichloromethane) and washed to remove inorganic salts and impurities. Evaporation of the solvent yields the product, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, which can be further purified by recrystallization.[4]

Part 2: Bromination via the Sandmeyer Reaction

With the 2-aminothiazole precursor in hand, the critical C-Br bond is installed using the Sandmeyer reaction. This is a robust and widely used method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] The reaction requires careful temperature control and the use of a copper(I) salt catalyst.

Protocol: Sandmeyer Bromination

-

Diazotization: The precursor, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, is dissolved in an acidic medium (e.g., a mixture of phosphoric and nitric acid).[7] The solution is cooled to 0–5 °C in an ice bath. This low temperature is crucial as diazonium salts are generally unstable at higher temperatures. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise. The nitrous acid generated in situ reacts with the 2-amino group to form the corresponding thiazole-2-diazonium salt.

-

Copper(I) Bromide Reaction: In a separate flask, a solution or suspension of copper(I) bromide (CuBr) is prepared. The cold diazonium salt solution is slowly added to the CuBr mixture.

-

Mechanism of Substitution: The Cu(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[5]

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified via column chromatography on silica gel to afford pure this compound.

Caption: Catalytic cycle of the Sandmeyer reaction.

Applications in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile intermediate. The C2-bromo substituent is the key reactive site, enabling a wide range of palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 2-aminothiazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

This synthetic flexibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, which is essential in modern drug discovery.[8][9] For instance, related 2-bromothiazole intermediates are used in the synthesis of potent kinase inhibitors and other therapeutic agents.[10][11]

Caption: Role as a versatile cross-coupling partner.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a doublet and a septet for the isopropyl group protons, a singlet for the methyl ester protons, and potentially a singlet for the thiazole ring proton (if present and not substituted).

-

¹³C NMR: Will show distinct resonances for the carbons of the isopropyl group, the methyl ester, and the three carbons of the thiazole ring, including the C-Br carbon at a characteristic downfield shift.

-

-

Mass Spectrometry (MS): Will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Key stretches would include those for the C=O of the ester group (around 1700-1730 cm⁻¹) and vibrations associated with the thiazole ring.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]

-

Skin: Wash off immediately with soap and plenty of water.[12]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14][15]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined synthesis, anchored by the classic Hantzsch and Sandmeyer reactions, provides reliable access to a highly functionalized and versatile scaffold. The C-Br bond acts as a linchpin for diversification, enabling chemists to explore vast chemical space in the quest for new medicines and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Wipf, P., & Venkatraman, S. (2002). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 67(18), 6465-6473. Retrieved from [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. Retrieved from [Link]

-

SAFETY DATA SHEET - Ethyl 2-bromo-4-methylthiazole-5-carboxylate. (2024). Fisher Scientific. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate. Retrieved from [Link]

-

Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. scbt.com [scbt.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [guidechem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fishersci.fr [fishersci.fr]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aaronchem.com [aaronchem.com]

"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" physical and chemical properties

An In-Depth Technical Guide to Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted thiazole core serves as a versatile scaffold, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of a bromine atom at the C2 position, a synthetically useful ester at C4, and an isopropyl group at C5 makes it a valuable building block for generating libraries of novel compounds for drug discovery and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, discusses its reactivity and synthetic utility, outlines plausible synthetic routes, and details its handling and safety protocols, offering a critical resource for researchers and development scientists.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] This scaffold is present in a wide array of biologically active compounds, including approved drugs such as the antibiotic Penicillin, the anti-cancer agent Tiazofurin, and the HIV-1 non-nucleoside reverse transcriptase inhibitor Ritonavir. The ring's unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore.

This compound (CAS No. 81569-28-0) emerges as a particularly strategic intermediate. Each substituent on the thiazole ring is placed to allow for selective chemical modifications:

-

The 2-bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2]

-

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other derivatives.

-

The 5-isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This combination of features makes it a powerful tool for structure-activity relationship (SAR) studies in drug development programs.[3][4]

Core Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published, its core properties can be compiled from supplier data and inferred from related structures.

| Property | Value | Source |

| CAS Number | 81569-28-0 | [5] |

| Molecular Formula | C₈H₁₀BrNO₂S | [5] |

| Molecular Weight | 264.14 g/mol | [5] |

| Physical Form | Solid | [5] |

| Flash Point | Not applicable | [5] |

| SMILES | O=C(OC)C1=C(C(C)C)SC(Br)=N1 | [5] |

| InChI Key | AQOIWGWWWPVWHM-UHFFFAOYSA-N | [5] |

Solubility: Based on analogous bromo-heterocyclic esters, the compound is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[6]

Structural Elucidation and Spectral Analysis

Characterization of this compound relies on standard spectroscopic techniques. Although a definitive, published spectrum is not available from commercial suppliers who provide this compound for early discovery research, its spectral features can be reliably predicted based on its structure.[5]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.8-4.0 ppm (3H, -OCH₃).- A septet around 3.0-3.4 ppm (1H, -CH(CH₃)₂).- A doublet around 1.2-1.4 ppm (6H, -CH(CH₃)₂). |

| ¹³C NMR | - A signal for the carbonyl carbon (~160-165 ppm).- Signals for the thiazole ring carbons (C2, C4, C5; ~120-160 ppm).- A signal for the ester methyl carbon (~52 ppm).- Signals for the isopropyl group carbons (~23 ppm for CH₃, ~30 ppm for CH). |

| Mass Spec (MS) | - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom. The expected m/z would be ~263 and ~265. |

| Infrared (IR) | - A strong C=O stretching band for the ester at ~1700-1730 cm⁻¹.- C-H stretching bands for alkyl groups around 2850-3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹). |

Protocol: Standard Operating Procedure for Spectroscopic Analysis

This protocol outlines the standard methodology for acquiring the necessary data to confirm the identity and purity of a solid sample like this compound.

-

Sample Preparation:

-

For NMR, dissolve ~5-10 mg of the solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

For IR, the analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire spectra on a 400 MHz or higher field spectrometer.

-

Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Acquire a broadband proton-decoupled ¹³C spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Self-Validation: Run 2D NMR experiments like HSQC and HMBC to confirm proton-carbon correlations and establish the connectivity of the molecular backbone.[7]

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Self-Validation: The observed isotopic pattern for bromine provides definitive evidence of its presence and the calculated exact mass should be within 5 ppm of the theoretical value.[8]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in its capacity for selective transformations at its key functional groups. The 2-bromo position on the electron-deficient thiazole ring is particularly activated for a variety of cross-coupling reactions.

Caption: Key reaction pathways for this compound.

Causality of Reactivity: The C-Br bond at the 2-position of the thiazole is polarized and susceptible to oxidative addition by low-valent palladium catalysts, which is the crucial first step in many cross-coupling cycles. This reactivity is analogous to that of other 2-halothiazoles and is a cornerstone of modern heterocyclic chemistry.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a field-proven method for arylating the 2-position of the thiazole core, a common step in drug discovery campaigns.

-

Reagent Setup: To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). The biphasic system is often necessary to dissolve both the organic substrate and the inorganic base.

-

Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new product with the expected mass. Full characterization by NMR will confirm the structure of the coupled product.

Proposed Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for cost analysis and the potential production of novel analogs. A plausible retrosynthetic analysis points towards a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole core.

Caption: Retrosynthetic analysis for this compound.

This approach involves the condensation of an α-haloketoester with thiourea to form an aminothiazole intermediate.[1] The amino group is then replaced with bromine via a Sandmeyer-type reaction. This pathway offers flexibility, as various substituted ketoesters and thioureas can be used to generate a diverse range of thiazole derivatives.[9]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data sheets for analogous compounds.[6][10][11]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Some suppliers recommend refrigeration (2-8°C) to ensure long-term quality. |

| Fire Safety | The compound is a combustible solid.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Thermal decomposition may produce toxic fumes of HBr, NOx, and SOx.[11] |

| Hazard Classification | WGK 3: Severely hazardous to water.[5] |

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites—the C2-bromo group for cross-coupling and the C4-ester for derivatization—provide a robust platform for molecular elaboration. By understanding its physical properties, spectral characteristics, and chemical reactivity, researchers can effectively leverage this building block to construct novel and complex molecules with tailored biological or material properties. The protocols and analyses presented in this guide offer a comprehensive framework for its effective and safe utilization in a research and development setting.

References

-

ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2023, January 11). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. This compound 81569-28-0 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

A Comprehensive Spectroscopic Analysis of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

<

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Methyl 2-bromo-5-isopropylthiazole-4-carboxylate, a substituted thiazole derivative, represents a class of compounds with significant potential in medicinal chemistry. Thiazole rings are key scaffolds in numerous bioactive molecules. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. Written from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental choices and interpretative reasoning, ensuring a robust and self-validating approach to structural confirmation.

Introduction to the Analyte

Molecular Structure and Properties

This compound possesses a multifunctional structure amenable to detailed spectroscopic analysis. Key structural features include a thiazole heterocyclic ring, a bromine substituent, an isopropyl group, and a methyl ester. Each of these components imparts a unique spectroscopic signature, which, when synthesized, provides an unambiguous confirmation of the molecule's identity and purity.

Importance of Spectroscopic Characterization

For drug development professionals, rigorous structural verification is non-negotiable. It ensures compound identity, assesses purity, and forms the basis for all subsequent biological and toxicological studies. Spectroscopic techniques provide a detailed molecular fingerprint, revealing the precise arrangement of atoms and functional groups.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the complete molecular skeleton.

Core Principles: Why NMR is the Gold Standard

NMR operates on the principle that atomic nuclei with a quantum property called "spin" will align in an external magnetic field.[2][5] By applying radiofrequency pulses, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is highly sensitive to their local electronic environment. This provides three key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like bromine or the thiazole ring) "deshield" nearby nuclei, causing them to resonate at a higher frequency (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (Splitting): Reveals the number of neighboring protons, providing direct evidence of atomic connectivity.[6]

Experimental Protocol: From Sample Preparation to Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

Materials:

-

This compound (10-20 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR Tube (clean, dry)[7]

-

Pasteur Pipette

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial.[7]

-

Causality: A deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[7] TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.

-

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).

-

Instrument Setup:

-

Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum (typically requires more scans, e.g., 1024, due to the lower natural abundance of ¹³C).

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three proton environments in the molecule.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.00 | Septet | 1H | -CH -(CH₃)₂ |

| b | ~3.95 | Singlet | 3H | -OCH₃ |

| c | ~1.40 | Doublet | 6H | -CH-(CH₃ )₂ |

Interpretation:

-

Signal a (Septet, ~4.00 ppm): This signal is assigned to the single proton of the isopropyl group. It is shifted downfield due to the deshielding effect of the thiazole ring. According to the n+1 rule, its septet multiplicity is caused by the six equivalent neighboring protons of the two methyl groups (6+1=7).[6]

-

Signal b (Singlet, ~3.95 ppm): This sharp singlet corresponds to the three protons of the methyl ester. It is a singlet because it has no adjacent protons. Its downfield position is characteristic of protons on a carbon attached to an oxygen atom.

-

Signal c (Doublet, ~1.40 ppm): This signal, integrating to six protons, is assigned to the two equivalent methyl groups of the isopropyl moiety. It appears as a doublet because it is coupled to the single methine proton (1+1=2).

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162-165 | Ester C =O | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~158-161 | C 2-Br (Thiazole) | Carbon attached to bromine and nitrogen in a heteroaromatic ring. |

| ~150-155 | C 5-isopropyl (Thiazole) | Quaternary carbon of the thiazole ring, shifted downfield by ring currents. |

| ~115-120 | C 4-ester (Thiazole) | Carbon attached to the ester group. |

| ~52-54 | -OC H₃ | Typical chemical shift for a methyl ester carbon. |

| ~30-33 | -C H-(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~22-24 | -CH-(C H₃)₂ | Equivalent methyl carbons of the isopropyl group. |

Note: Thiazole chemical shifts can vary significantly based on substitution patterns.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Core Principles: Probing Molecular Vibrations

Specific bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. A plot of absorbance versus frequency (wavenumber, cm⁻¹) produces an IR spectrum. The presence of sharp, intense peaks in specific regions provides strong evidence for certain functional groups.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has become the dominant method for solid and liquid samples due to its simplicity and lack of sample preparation.[13][14][15]

Procedure:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.

-

Causality: Good contact is essential for the IR's evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.[16]

-

-

Data Acquisition: Collect the sample spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio). The background is automatically subtracted by the software.

Workflow for IR Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~2970-2870 | Medium | C-H Stretch (sp³) | Isopropyl and methyl groups |

| ~1735-1720 | Strong | C=O Stretch | Methyl Ester Carbonyl |

| ~1550-1480 | Medium | C=N / C=C Stretch | Thiazole ring vibrations |

| ~1300-1100 | Strong | C-O Stretch | Ester C-O bonds |

| ~650-550 | Medium | C-Br Stretch | Carbon-Bromine bond |

Interpretation: The two most diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester at ~1725 cm⁻¹ and the strong C-O stretching bands in the 1300-1100 cm⁻¹ region.[17][18][19] The presence of C-H stretches just below 3000 cm⁻¹ confirms the aliphatic portions of the molecule.[11] The C-Br stretch is expected in the lower frequency "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound.[20][21] It also offers structural information through the analysis of fragmentation patterns.

Core Principles: Determining Molecular Weight and Formula

In a mass spectrometer, molecules are ionized (given a positive charge), accelerated through a magnetic or electric field, and separated based on their mass-to-charge ratio (m/z).[20] High-Resolution Mass Spectrometry (HRMS) can measure this value to within a few parts per million, allowing for the unambiguous determination of the elemental formula.[20][21]

Experimental Protocol: High-Resolution MS via ESI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the molecular ion is observed.[21][22]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a low flow rate. A high voltage is applied, creating a fine spray of charged droplets.

-

Ionization: As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures their m/z with high accuracy.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-HRMS analysis.

Predicted Mass Spectral Data (ESI-HRMS, Positive Mode)

| Predicted m/z | Relative Abundance | Assignment |

| 263.9668 | ~100% | [M+H]⁺ with ⁷⁹Br isotope (C₈H₁₁⁷⁹BrNO₂S⁺) |

| 265.9647 | ~98% | [M+H]⁺ with ⁸¹Br isotope (C₈H₁₁⁸¹BrNO₂S⁺) |

| (Various smaller m/z) | Variable | Fragment ions (e.g., loss of -OCH₃, loss of isopropyl group) |

Interpretation:

-

Molecular Ion Peak ([M+H]⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic "doublet" will be observed for any bromine-containing ion.[23][24][25] These two peaks, separated by 2 m/z units, will have nearly equal intensity (a 1:1 ratio), which is a definitive signature for the presence of one bromine atom.[23]

-

High Resolution: HRMS will confirm the elemental formula. The calculated exact mass for C₈H₁₁⁷⁹BrNO₂S⁺ is 263.9668. An experimental value within 5 ppm of this theoretical value confirms the formula.

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for thiazoles and esters might include the loss of the methoxy group (-OCH₃) or cleavage of the isopropyl group.[26][27][28]

Data Synthesis and Structural Confirmation

Summary Table of All Spectroscopic Data

| Technique | Key Finding | Interpretation |

| ¹H NMR | Three signals: septet (~4.00 ppm), singlet (~3.95 ppm), doublet (~1.40 ppm) with 1:3:6 integration. | Confirms the presence and connectivity of the isopropyl and methyl ester groups. |

| ¹³C NMR | Seven unique carbon signals, including a carbonyl (~163 ppm) and three thiazole ring carbons. | Confirms the carbon skeleton and the presence of all functional groups. |

| IR | Strong, sharp C=O stretch at ~1725 cm⁻¹. Strong C-O stretches at ~1300-1100 cm⁻¹. | Confirms the presence of the ester functional group. |

| MS | [M+H]⁺ ion doublet at m/z ~264 and ~266 with a 1:1 intensity ratio. Exact mass matches C₈H₁₁BrNO₂S⁺. | Confirms the molecular weight, elemental formula, and presence of one bromine atom. |

Conclusive Structural Verification

The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. NMR establishes the precise proton and carbon framework, IR confirms the key functional groups, and HRMS verifies the elemental formula and molecular weight. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness for researchers and drug development professionals.

References

- 1. This compound 81569-28-0 [sigmaaldrich.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. youtube.com [youtube.com]

- 15. mt.com [mt.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. infinitalab.com [infinitalab.com]

- 21. researchgate.net [researchgate.net]

- 22. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The five-membered heterocyclic thiazole ring is a privileged scaffold in drug discovery, forming the structural core of numerous clinically approved therapeutics.[1][2][3] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a versatile building block for designing novel bioactive agents.[4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4][5][6][7] This inherent biological promiscuity of the thiazole nucleus provides a strong rationale for the exploration of novel, substituted thiazole-containing compounds as potential therapeutic agents. This guide focuses on a specific, yet under-explored derivative, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate , and aims to provide a comprehensive technical framework for investigating its potential biological activities.

Physicochemical Properties and Drug-Likeness Assessment

A preliminary in silico assessment of this compound is crucial for predicting its pharmacokinetic profile and potential as a drug candidate. The presence of a bromine atom, an isopropyl group, and a methyl carboxylate moiety will significantly influence its lipophilicity, polarity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 278.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (o/w) | ~3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across biological membranes. |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | Provides potential for specific interactions with biological targets. |

| Polar Surface Area | ~55 Ų | Suggests good potential for oral absorption. |

Potential Biological Activities: A Hypothesis-Driven Approach

Based on the extensive literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound. The following sections will explore these possibilities and propose detailed experimental workflows for their validation.

Anticancer Activity

The thiazole ring is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[1][2] Thiazole-containing compounds have been shown to inhibit various biological targets crucial for cancer cell proliferation and survival.[1][8]

Proposed Mechanism of Action:

The 2-bromo substitution on the thiazole ring provides a potential electrophilic site for covalent modification of target proteins, such as cysteine residues in the active sites of kinases or other enzymes. The isopropyl and methyl carboxylate groups can contribute to specific hydrophobic and polar interactions within the binding pocket of a target protein.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer drug discovery.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents, with sulfathiazole being a notable example.[10] The emergence of antibiotic resistance necessitates the discovery of new antimicrobial scaffolds.

Proposed Mechanism of Action:

The thiazole ring can mimic a variety of natural substrates and inhibit essential bacterial enzymes. The bromo-substituent, in particular, can enhance the antimicrobial activity of the thiazole core.

Experimental Workflow for Antimicrobial Activity Evaluation

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[7][12] They can modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[12]

Proposed Mechanism of Action:

The structural features of this compound may allow it to bind to the active site of enzymes like COX-2 or 5-LOX, thereby inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Signaling Pathway for Inflammation

Caption: Simplified arachidonic acid inflammatory pathway.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid substrate.

-

Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. The structural alerts within the molecule, particularly the thiazole core and the bromo-substituent, suggest that it may possess anticancer, antimicrobial, and/or anti-inflammatory properties. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for a comprehensive investigation into its therapeutic potential. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully elucidate the pharmacological profile of this compound and its potential for clinical development.

References

-

Sharma, V., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- MDPI. (2021).

- MDPI. (2023). An Overview of Thiazole Derivatives and its Biological Activities. MDPI.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- A review on thiazole based compounds and its pharmacological activities. (2024).

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed.

- Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020). PubMed.

- Taylor & Francis Online. (2023). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central.

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science.

- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2023). PMC - NIH.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021).

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). ScienceDirect.

Sources

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 8. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate in Modern Organic Synthesis

Abstract

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a highly functionalized derivative, Methyl 2-bromo-5-isopropylthiazole-4-carboxylate , and its strategic application as a versatile building block in drug discovery and organic synthesis. We will explore its synthesis, key transformations, and utility in constructing complex molecular architectures. This document provides not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, empowering researchers to leverage this building block to its full potential.

Introduction: The Strategic Value of a Functionalized Thiazole Core

The thiazole moiety is a fundamental component in numerous natural products and synthetic drugs, including anti-cancer, anti-inflammatory, and antimicrobial agents.[4][5][6][7] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse biological interactions.[5] The title compound, this compound, has been deliberately designed for synthetic utility, offering three distinct points for molecular elaboration:

-

C2-Bromo Group: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

-

C4-Methyl Ester: A versatile functional group that can be hydrolyzed to a carboxylic acid for amide couplings or reduced to an alcohol for further derivatization.[8]

-

C5-Isopropyl Group: A lipophilic moiety that can influence the compound's solubility and its binding affinity to biological targets.

This trifecta of functionalities makes it an ideal starting material for building combinatorial libraries and for the efficient synthesis of complex target molecules.

Synthesis of the Core Building Block

The construction of the thiazole core is most reliably achieved through variations of the Hantzsch thiazole synthesis.[4] A plausible and efficient route to this compound involves the condensation of a suitable α-bromoketone with a thioamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-bromo-4-methyl-3-oxopentanoate

-

To a stirred solution of methyl 4-methyl-3-oxopentanoate (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which is often used directly in the next step.

Step 2: Cyclization to form the Thiazole Ring

-

Dissolve the crude α-bromoketone from Step 1 in ethanol.

-

Add thiourea (1.1 equiv.) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. The reaction progress should be monitored by LC-MS.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-amino-5-isopropylthiazole intermediate.

-

The final bromination at the C2 position can be achieved via a Sandmeyer-type reaction, using isoamyl nitrite and a bromine source like CuBr2, to yield the title compound.

Key Synthetic Transformations and Protocols

The primary utility of this building block lies in the selective and high-yielding derivatization at its C2 and C4 positions.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The electron-deficient nature of the thiazole ring and the presence of the C-Br bond make the C2 position highly susceptible to palladium-catalyzed cross-coupling reactions.

This reaction is a cornerstone of modern organic synthesis for its remarkable functional group tolerance and reliability in forming biaryl and heteroaryl-aryl bonds.[9][10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 80-110 °C for 2-18 hours, monitoring by LC-MS.[9]

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the C2-aryl-substituted thiazole.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 120 | 16 | 70-85 |

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12] This reaction allows for the coupling of the 2-bromothiazole with a vast range of primary and secondary amines.[11]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat to 80-120 °C for 4-24 hours, monitoring by LC-MS.

-

After cooling, quench the reaction with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the 2-aminothiazole derivative.

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 110 | 24 | 75-88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 70-85 |

Functional Group Interconversion of the C4-Ester

The methyl ester at the C4 position provides a secondary route for diversification, most commonly through conversion to an amide.

Protocol: Saponification and Amide Coupling

-

Saponification: Dissolve the thiazole starting material (1.0 equiv.) in a mixture of THF/Methanol/Water. Add lithium hydroxide (LiOH) (2.0-3.0 equiv.) and stir at room temperature or with gentle heating (50 °C) until the reaction is complete (monitored by LC-MS). Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product.

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv.) in DCM or DMF. Add a peptide coupling agent such as HATU or EDCI (1.1 equiv.) and a base like diisopropylethylamine (DIEA) (2.0 equiv.). Add the desired primary or secondary amine (1.1 equiv.) and stir at room temperature for 2-12 hours. Work up by washing with water and brine, then purify as needed.

Case Study: Conceptual Synthesis of a Nortopsentin Analog

To illustrate the power of this building block, we can outline the synthesis of an analog of nortopsentin, a marine alkaloid with antiproliferative activity.[13] The target is a symmetric bis-thiazole structure.

This conceptual synthesis demonstrates how two key transformations—a Suzuki coupling to form the core C-C framework followed by amide couplings at the C4-positions—can rapidly generate molecular complexity from a single, well-designed building block.

Conclusion

This compound is a powerful and versatile tool for the modern synthetic chemist. Its pre-installed, orthogonally reactive functional groups enable rapid and predictable diversification through robust, well-established methodologies like Suzuki and Buchwald-Hartwig couplings. By providing reliable access to libraries of novel thiazole derivatives, this building block serves as an invaluable starting point for lead discovery and optimization programs in medicinal chemistry and beyond.

References

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate

Introduction: The Strategic Importance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs, including antivirals, anti-inflammatories, and anti-cancer agents.[1][3][5] The functionalization of the thiazole core is therefore a critical endeavor for drug development professionals seeking to generate novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles.

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate represents a versatile building block for the synthesis of complex pharmaceutical intermediates. The bromine atom at the 2-position serves as a prime handle for carbon-carbon bond formation through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly utilized method due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[6][7][8]

This technical guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. The ensuing discussion delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of specific reagents and conditions, and a step-by-step procedure designed to ensure reproducible and high-yielding syntheses for researchers and scientists in the field of drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, resulting in the formation of a square planar palladium(II) complex.[9][12] The electron-withdrawing nature of the thiazole ring and the adjacent ester group can facilitate this rate-limiting step.[13]

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) center, displacing the bromide ion. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][14][15]

-